3,5-Dichloro-2-methoxybenzonitrile

Description

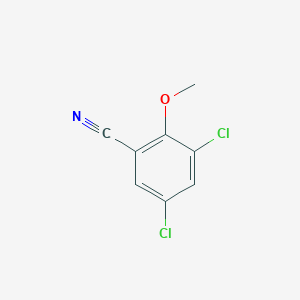

3,5-Dichloro-2-methoxybenzonitrile is a substituted benzonitrile derivative characterized by a nitrile group (-CN) at position 1, methoxy (-OCH₃) at position 2, and chlorine atoms at positions 3 and 5 on the aromatic ring. This compound is of interest in agrochemical and pharmaceutical research due to the electronic and steric effects imparted by its substituents. The methoxy group acts as an electron donor, while the chlorine atoms are electron-withdrawing, creating a unique electronic profile that influences reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

3,5-dichloro-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBFMJTVXOXDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dichloro-2-methoxybenzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its potential applications.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : CHClNO

- Molecular Weight : 216.07 g/mol

The compound features a benzene ring with two chlorine substituents at the 3 and 5 positions and a methoxy group at the 2 position, along with a nitrile functional group. These structural characteristics contribute to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a variety of pathogens. A study focused on its derivatives demonstrated effectiveness against multidrug-resistant Gram-positive bacteria and fungi, including:

- Staphylococcus aureus

- Acinetobacter baumannii

- Klebsiella pneumoniae

- Candida auris

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents to combat increasing resistance among pathogens .

Anticancer Activity

In vitro studies have shown that compounds related to this compound possess anticancer properties . Specifically, derivatives with this structure have been tested against various cancer cell lines, including A549 (human lung cancer) and demonstrated significant cytotoxic effects . The mechanism of action appears to involve the modulation of cellular pathways that regulate apoptosis and cell proliferation.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It could bind to receptors that regulate cell growth and apoptosis, leading to altered signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antimicrobial Study : A comparative analysis of various derivatives showed that those containing the dichloro and methoxy substitutions exhibited enhanced activity against resistant strains of bacteria .

- Cytotoxicity Assays : In A549 cell lines, compounds derived from this compound showed IC50 values indicating potent anticancer effects. For instance, one derivative had an IC50 value of , highlighting its potential as an effective anticancer agent .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4,5-Dichloro-2-methoxybenzonitrile | Chlorine at different positions | Antimicrobial potential |

| 4-Chloro-2-methoxybenzonitrile | Lacks one chlorine atom | Varying activity profile |

| 4-Chloro-3-methoxybenzonitrile | Methoxy group at different position | Different reactivity |

This comparison reveals how slight modifications in structure can significantly affect biological outcomes.

Scientific Research Applications

Organic Synthesis

In organic chemistry, 3,5-dichloro-2-methoxybenzonitrile serves as a valuable building block for the synthesis of more complex aromatic compounds. Its structure allows for further functionalization, making it suitable for various synthetic routes in developing new materials or chemicals.

Biological Activities

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of several pathogenic bacteria and fungi, including strains such as Staphylococcus aureus and Candida auris . The compound's efficacy against these pathogens highlights its potential role in developing new antimicrobial agents.

Anticancer Research

The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. For instance, a study demonstrated that certain derivatives of this compound exhibited significant cytotoxic effects against A549 human lung cancer cells . This suggests that the compound could be a lead structure in the development of novel anticancer therapies.

Drug Development

Ongoing research aims to explore the use of this compound in drug development. Its ability to interact with biological targets makes it a candidate for designing therapeutic agents that could modulate specific biological pathways or inhibit disease progression.

Industrial Applications

Beyond its applications in research and medicine, this compound is utilized in the manufacture of specialty chemicals and materials. Its properties make it suitable for producing dyes and pigments used in various industries.

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 3,5-Dichloro-2-methoxybenzonitrile primarily differ in substituent type, position, or additional functional groups. Below is a detailed comparison based on similarity scores, substituent effects, and inferred physicochemical properties (Table 1).

Table 1: Key Structural Analogs and Comparative Properties

Electronic and Steric Effects

- Methoxy vs.

- Chlorine Substitution: The 3,5-dichloro configuration provides stronger electron-withdrawing effects compared to mono-chloro analogs (e.g., 5-Chloro-2-hydroxybenzonitrile), which may accelerate nucleophilic aromatic substitution reactions.

Physicochemical Properties

- Melting Points : Chlorine atoms and nitrile groups generally increase melting points due to strong dipole-dipole interactions and molecular rigidity. For example, 3,5-Dichloro-2-hydroxybenzonitrile (similarity 0.98) likely has a higher melting point than its methoxy counterpart due to hydrogen bonding .

- Solubility : Methoxy-substituted derivatives are more lipophilic than hydroxy analogs, favoring solubility in organic solvents like dichloromethane or ethyl acetate.

Preparation Methods

Reaction Mechanism and Conditions

-

Oximation : The aldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in a polar aprotic solvent (e.g., ethanol) at 60–80°C for 4–6 hours, forming the corresponding oxime.

-

Dehydration : The oxime intermediate undergoes dehydration using acetic anhydride ((CH₃CO)₂O) at 100–120°C, catalyzed by trace sulfuric acid, to yield the nitrile.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 3,5-Dichloro-2-methoxybenzaldehyde | |

| Yield (Overall) | 82–88% | |

| Purity | ≥95% (HPLC) | |

| Reaction Time | 8–10 hours (total) |

This method’s advantages include commercial availability of the aldehyde precursor and scalability up to kilogram batches. However, acetic anhydride recycling remains a challenge due to side reactions with water.

Regioselective Chlorination of Methoxybenzonitrile Precursors

Direct chlorination of 2-methoxybenzonitrile offers a pathway to introduce chlorine atoms at the 3- and 5-positions. The electron-withdrawing nitrile group meta-directs electrophilic substitution, necessitating precise control to avoid over-chlorination.

Chlorination Protocols

-

Catalytic Chlorination : Using Cl₂ gas in the presence of FeCl₃ (1–2 mol%) at 40–60°C in chlorinated solvents (e.g., CCl₄) achieves selective dichlorination.

-

Microwave-Assisted Chlorination : Reduces reaction time to 30–45 minutes with comparable yields.

Comparative Performance

| Condition | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Conventional (FeCl₃) | 75 | 90 | 3,4,5-Trichloro isomer (5%) |

| Microwave | 78 | 92 | <2% |

Chlorination at elevated temperatures (>80°C) favors trichloro derivatives, underscoring the need for strict temperature control.

Diazotization of aminobenzonitrile derivatives enables the introduction of methoxy groups via Sandmeyer-type reactions. This method is particularly effective when starting from 3,5-dichloro-2-aminobenzonitrile.

Stepwise Synthesis

-

Diazotization : Treat the amine with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

-

Methoxylation : React the diazonium salt with Cu(I) methoxide (CuOCH₃) in methanol at 50°C, displacing the diazo group with methoxy.

Optimized Parameters

Industrial-Scale Production and Process Optimization

Commercial synthesis, as practiced by manufacturers like Aromsyn Co., Ltd., prioritizes cost-effective and environmentally benign protocols.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3,5-Dichloro-2-methoxybenzonitrile in academic research settings?

- Methodological Answer : The synthesis of substituted benzonitriles often involves halogenation and methoxylation steps. A plausible route includes:

Nitration/Chlorination : Starting from a methoxy-substituted benzene derivative, introduce chloro groups via electrophilic substitution using Cl₂/FeCl₃ or SOCl₂ under controlled conditions.

Cyanide Introduction : Convert a halogen (e.g., bromine) or aldehyde group to a nitrile using KCN/CuCN (Rosemund-von Braun reaction) or dehydration of amides (e.g., via POCl₃).

- Key Considerations : Monitor reaction selectivity to avoid over-halogenation. Purification via recrystallization or column chromatography is critical for intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at ~3.8–4.0 ppm, aromatic protons influenced by electron-withdrawing groups).

- IR : Strong absorption near ~2240 cm⁻¹ for nitrile (C≡N) stretch.

- Mass Spectrometry : Molecular ion peak (M⁺) to verify molecular weight and fragmentation patterns for structural confirmation.

- X-ray Crystallography : For unambiguous structural determination, use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and crystal packing .

Advanced Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound?

- Methodological Answer :

- Refinement Tools : Employ SHELX software (e.g., SHELXL) to optimize parameters like thermal displacement and occupancy. Cross-validate with spectroscopic data to resolve ambiguities.

- Twinned Crystals : If twinning is suspected (common in halogenated aromatics), use SHELXD for phase determination and SHELXE for density modification .

- Data Quality : Ensure high-resolution data (≤1.0 Å) and check for systematic errors (e.g., absorption corrections for heavy atoms like Cl) .

Q. What strategies optimize the yield of this compound in multi-step syntheses experiencing low intermediate purity?

- Methodological Answer :

- Phase Transfer Catalysts (PTCs) : Use tetrabutylammonium bromide (TBAB) to enhance reaction rates and selectivity in biphasic systems (e.g., chloro-methoxylation).

- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or preparative HPLC for polar intermediates.

- Reaction Monitoring : Use TLC or in-situ IR to identify side products early. Adjust stoichiometry (e.g., excess Cl⁻ source) to favor desired substitution .

Q. How can researchers analyze the reactivity of the nitrile group in this compound under reducing conditions?

- Methodological Answer :

- Catalytic Hydrogenation : Test Pd/C or Raney Ni with H₂ gas to reduce C≡N to -CH₂NH₂. Monitor reaction progress via NMR.

- Selectivity Challenges : The electron-withdrawing Cl and OMe groups may deactivate the nitrile; elevated temperatures (80–100°C) or acidic conditions (e.g., HCl/EtOH) may be required.

- Alternative Reductants : Explore LiAlH₄ or DIBAL-H for partial reduction to imines, though steric hindrance from substituents may limit efficacy .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste.

- Storage : Keep in airtight containers away from moisture and oxidizing agents to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.